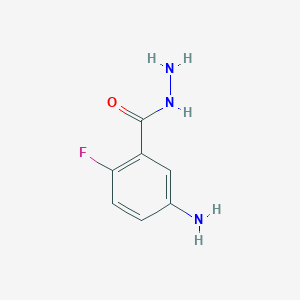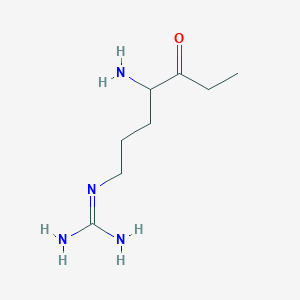amine](/img/structure/B13452625.png)
[(5-chloro-1H-indol-3-yl)methyl](methyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-chloro-1H-indol-3-yl)methylamine is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. This compound, characterized by a chloro-substituted indole ring, has garnered interest due to its potential biological activities and applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-chloro-1H-indol-3-yl)methylamine typically involves the following steps:
Starting Material: The synthesis begins with 5-chloroindole, which is commercially available or can be synthesized through various methods.
Methylation: The indole nitrogen is methylated using methyl iodide in the presence of a base such as potassium carbonate.
Formylation: The methylated indole undergoes formylation at the 3-position using a Vilsmeier-Haack reaction, which involves the use of DMF and POCl3.
Reduction: The formyl group is reduced to a methyl group using a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of (5-chloro-1H-indol-3-yl)methylamine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: (5-chloro-1H-indol-3-yl)methylamine can undergo oxidation reactions, leading to the formation of corresponding N-oxides.
Reduction: The compound can be reduced to its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2-position, using reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light or nitrosation using sodium nitrite in acidic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or nitro-substituted indoles.
科学研究应用
(5-chloro-1H-indol-3-yl)methylamine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of (5-chloro-1H-indol-3-yl)methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For instance, it may act as an inhibitor of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The exact pathways and molecular targets depend on the specific application and biological context.
相似化合物的比较
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
5-chloroindole: A precursor in the synthesis of various indole derivatives.
N-methylindole: A methylated indole with potential biological activities.
Uniqueness
(5-chloro-1H-indol-3-yl)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group enhances its reactivity and potential as a pharmacophore in drug design.
属性
分子式 |
C10H11ClN2 |
|---|---|
分子量 |
194.66 g/mol |
IUPAC 名称 |
1-(5-chloro-1H-indol-3-yl)-N-methylmethanamine |
InChI |
InChI=1S/C10H11ClN2/c1-12-5-7-6-13-10-3-2-8(11)4-9(7)10/h2-4,6,12-13H,5H2,1H3 |
InChI 键 |
MEZWFSCWOYXVGT-UHFFFAOYSA-N |
规范 SMILES |
CNCC1=CNC2=C1C=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amine hydrochloride](/img/structure/B13452546.png)



![[4-(Propane-2-sulfonyl)phenyl]methanamine hydrochloride](/img/structure/B13452566.png)
![tert-butyl N-[(3R)-1-diazo-4-methyl-2-oxopentan-3-yl]carbamate](/img/structure/B13452571.png)

![2-{3-Iodobicyclo[1.1.1]pentan-1-yl}acetonitrile](/img/structure/B13452585.png)
![3,3-Bis(methylsulfanyl)-1-azaspiro[3.3]heptan-2-one](/img/structure/B13452594.png)





